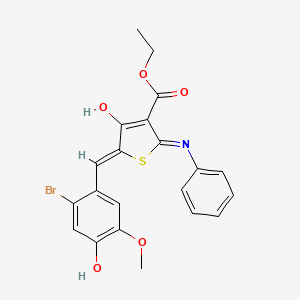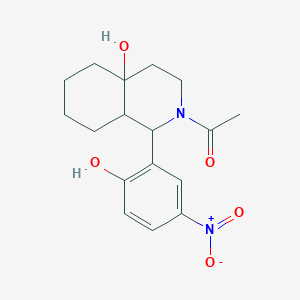![molecular formula C21H28F2N2O3 B6091151 methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6091151.png)
methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of spirocyclic compounds and has been found to exhibit interesting biological activities.
Mécanisme D'action
The mechanism of action of methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate is not fully understood. However, it is believed to exert its biological activities through the inhibition of key enzymes involved in various biological processes. For example, the compound has been found to inhibit acetylcholinesterase, which is an enzyme that plays a critical role in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. For example, the compound has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. In addition, the compound has been found to exhibit potent antitumor activity against several cancer cell lines, including HeLa and MCF-7.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate in lab experiments is its potent biological activity. This compound has been found to exhibit several interesting biological activities, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound involves several steps, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate. One possible direction is to explore its potential applications in the field of drug discovery. This compound has been found to exhibit interesting biological activities, which makes it a promising candidate for the development of new drugs. Another possible direction is to investigate its mechanism of action in more detail. Understanding the mechanism of action of this compound can provide valuable insights into its biological activities and can help in the development of new drugs. Finally, further studies are needed to determine the safety and toxicity of this compound, which is essential for its potential use in humans.
Méthodes De Synthèse
The synthesis of methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate involves several steps. The first step involves the preparation of 2,3-difluorobenzylamine, which is then reacted with 5-oxopentanoic acid to form the corresponding amide. This amide is then cyclized to form the spirocyclic compound. The final step involves the methylation of the nitrogen atom in the spirocyclic ring to form the methyl ester.
Applications De Recherche Scientifique
Methyl 5-[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit interesting biological activities, including antibacterial, antifungal, and antitumor activities. This compound has also been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Propriétés
IUPAC Name |
methyl 5-[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N2O3/c1-28-19(27)8-3-7-18(26)25-12-10-21(15-25)9-4-11-24(14-21)13-16-5-2-6-17(22)20(16)23/h2,5-6H,3-4,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPLELSNOLSHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide](/img/structure/B6091073.png)
![2-[(2-allylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6091086.png)

![3-[1-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6091106.png)

![4-{1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6091115.png)
![N-(4-fluorophenyl)-2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6091117.png)
![N-(2-chlorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}propanamide](/img/structure/B6091120.png)
![2-[1-(2-ethoxybenzyl)-4-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6091128.png)
![5-{[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6091135.png)
![3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B6091139.png)
![2-[(4-hydroxyphenyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6091146.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1(2H)-phthalazinone](/img/structure/B6091158.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]nicotinamide](/img/structure/B6091167.png)
